molecular formula C16H22Cl2N2O5S B12703814 N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide CAS No. 94134-90-4

N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide

Cat. No.: B12703814
CAS No.: 94134-90-4
M. Wt: 425.3 g/mol
InChI Key: WJPVGGFEQFHIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzodioxepin ring system substituted with dichloropentyl and methylsulphamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify the key targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxepin derivatives with different substituents. Examples include:

Uniqueness

What sets N-(2,5-Dichloropentyl)-3,4-dihydro-8-(N-methylsulphamoyl)-2H-1,5-benzodioxepin-6-carboxamide apart is its specific combination of functional groups and the resulting chemical properties.

Properties

CAS No.

94134-90-4

Molecular Formula

C16H22Cl2N2O5S

Molecular Weight

425.3 g/mol

IUPAC Name

N-(2,5-dichloropentyl)-8-(methylsulfamoyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide

InChI

InChI=1S/C16H22Cl2N2O5S/c1-19-26(22,23)12-8-13(15-14(9-12)24-6-3-7-25-15)16(21)20-10-11(18)4-2-5-17/h8-9,11,19H,2-7,10H2,1H3,(H,20,21)

InChI Key

WJPVGGFEQFHIDH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C2C(=C1)OCCCO2)C(=O)NCC(CCCCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.